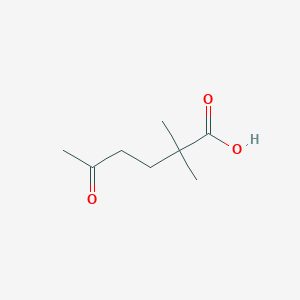

2,2-Dimethyl-5-oxohexanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-5-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(9)4-5-8(2,3)7(10)11/h4-5H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNASVVBQHHRTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(C)(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Oxohexanoic Acid Scaffolds and Derivatives

De Novo Synthesis of Substituted Oxohexanoic Acids

The creation of substituted oxohexanoic acids from simpler, acyclic precursors, known as de novo synthesis, is a cornerstone of organic chemistry. These methods allow for precise control over the placement of functional groups and stereochemistry.

Multi-Step Synthetic Sequences (e.g., for (S)-2,6-diamino-5-oxohexanoic acid)

Complex oxohexanoic acid derivatives are often assembled through carefully planned multi-step sequences. A notable example is the synthesis of (S)-2,6-diamino-5-oxohexanoic acid, an important intermediate for certain peptide syntheses. google.com A patented method outlines a four-step process starting from L-2-aminoadipic acid. google.com

The synthesis begins with the protection of the amino group of L-2-aminoadipic acid. This is followed by a series of reactions to introduce the second amino group and create the oxo functionality at the 5-position. The sequence involves the formation of several intermediate compounds, demonstrating a strategic approach to building the target molecule. google.com

Table 1: Synthetic Sequence for (S)-2,6-diamino-5-oxohexanoic acid

| Step | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | L-2-aminoadipic acid | 9-fluorenylmethyl-N-succinimidyl carbonate, Water, Acetone (B3395972) | Compound 1 |

| 2 | Compound 1 | p-toluenesulfonic acid, Paraformaldehyde, Toluene | Compound 2 |

| 3 | Compound 2 | Di-tert-butyl dicarbonate, Pyridine, Ammonium carbonate, Ethyl acetate | Compound 3 |

| 4 | Compound 3 | Lithium hydroxide, Ethanol, Water | (S)-2,6-diamino-5-oxohexanoic acid (Target Compound 4) |

This table outlines the multi-step synthesis of (S)-2,6-diamino-5-oxohexanoic acid as described in patent CN112645833A. google.com

Enantioselective Approaches for Stereodefined Oxohexanoic Acids (e.g., (2S,4S)-4-hydroxy-2,5-dimethyl-3-oxohexanoic acid derivatives)

Achieving specific stereochemistry is critical for biologically active molecules. Enantioselective synthesis creates a specific stereoisomer of a chiral molecule. The synthesis of derivatives of (2S,4S)-4-hydroxy-2,5-dimethyl-3-oxohexanoic acid, a component of the antineoplastic didemnins (B1670499), provides a case in point. rsc.org Researchers have developed syntheses for protected derivatives of this molecule, which can then be elaborated into the final complex products. rsc.org

Another powerful enantioselective method involves cooperative photobiocatalysis. acs.orgacs.org By combining the action of enzymes with photoredox catalysts, it is possible to achieve highly enantioselective radical α-alkylation of aldehydes. acs.orgacs.org This "new-to-nature" reaction leverages a nucleophilic enamine intermediate within a class I aldolase (B8822740) enzyme to control the stereochemical outcome of a radical carbon-carbon bond formation. acs.orgacs.org Directed evolution of the enzyme, such as E. coli 2-deoxy-d-ribose-5-phosphate aldolase (EcDERA), can further enhance selectivity and expand the range of compatible substrates. acs.org

Derivatization and Functionalization of Oxohexanoic Acid Core Structures

Once the basic oxohexanoic acid scaffold is in place, it can be further modified through derivatization and functionalization reactions. These reactions introduce new chemical groups, altering the molecule's properties and enabling further synthetic transformations.

Formation of Amide and Ester Derivatives in Synthetic Pathways

The carboxylic acid group of oxohexanoic acids is a versatile handle for derivatization. It can be readily converted into esters and amides. thermofisher.com For instance, in the synthesis of intermediates for didemnins, the carboxylic acid of (2S,4S)-4-hydroxy-2,5-dimethyl-3-oxohexanoic acid derivatives is coupled with derivatives of the amino acid (S)-leucine to form an amide bond. rsc.org

Esterification is another common transformation. The synthesis of 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid, for example, initially produces a methyl ester, which is subsequently hydrolyzed to the carboxylic acid. orgsyn.org Generally, forming amide or ester derivatives involves activating the carboxylic acid, often with reagents like carbodiimides, before reacting it with an amine or an alcohol. thermofisher.com

Cyclization Reactions Involving Oxohexanoic Acid Intermediates (e.g., for furanone derivatives)

The functional groups within oxohexanoic acids can react intramolecularly to form cyclic structures. A notable reaction is the formation of lactones (cyclic esters). In the synthesis of 6-aryl-4-oxohexanoic acids, a lactone derivative was sometimes formed as a by-product through the reduction of the ketone at position 4 to a hydroxyl group, which then cyclized with the carboxylic acid. nih.govresearchgate.net

More broadly, palladium-catalyzed oxidative cyclizations can be used to form heterocyclic compounds from carboxylic acids containing an olefin. nih.gov The mechanism of these cyclizations can vary, with studies indicating that the reaction can proceed through either syn or anti oxypalladation depending on the substrate. nih.gov The cyclization of hydroxy acids to form lactones is a fundamental transformation in organic synthesis, often involving the intramolecular attack of the hydroxyl group on the activated carboxylic acid. youtube.com

Precursor-Mediated Formation of Oxohexanoic Acids

Oxohexanoic acids can also be synthesized by joining smaller precursor molecules that contribute different parts of the final carbon skeleton. This approach is often efficient for producing the core structure.

A patented process describes the preparation of 5-oxohexanoic acid and its derivatives from the reaction of acetone and acrylic acid. google.com Another well-established method involves the condensation of levulinic acid (4-oxopentanoic acid) with an aldehyde. nih.govresearchgate.net For example, the synthesis of 6-aryl-4-oxohexanoic acids begins with the condensation of an aromatic aldehyde with levulinic acid, catalyzed by piperidine (B6355638) and acetic acid, to form a 6-aryl-4-oxohex-5-enoic acid. nih.govresearchgate.net This intermediate is then reduced to yield the final saturated 6-aryl-4-oxohexanoic acid. nih.govresearchgate.net

Table 2: Precursor-Mediated Synthesis of 6-aryl-4-oxohexanoic acids

| Step | Precursor 1 | Precursor 2 | Catalyst/Reagents | Product |

|---|---|---|---|---|

| 1 | Levulinic Acid | Aromatic Aldehyde (Ia-f) | Piperidine, Acetic Acid, Toluene | 6-aryl-4-oxohex-5-enoic acids (IIa-f) |

| 2 | 6-aryl-4-oxohex-5-enoic acid (IIa-d) | Hydrogen (H₂) | Palladium on Carbon (10% Pd/C) | 6-aryl-4-oxohexanoic acids (IIIa-d) |

This table illustrates a two-step process for synthesizing 6-aryl-4-oxohexanoic acids from levulinic acid and various aromatic aldehydes. nih.govresearchgate.net

Oxidative Degradation and Ozonolysis Pathways

Oxidative cleavage is a powerful method for transforming cyclic or unsaturated molecules into linear, functionalized compounds. prepchem.com Ozonolysis, in particular, offers a reliable way to break carbon-carbon double bonds and introduce oxygen-containing functional groups. mdpi.comnih.gov

A prime theoretical application of this is the conversion of the natural diterpene dihydrocembrene to 2-isopropyl-5-oxohexanoic acid . Dihydrocembrene possesses an endocyclic double bond which is susceptible to ozonolysis. The reaction mechanism involves the initial addition of ozone to form an unstable primary ozonide (molozonide), which then rearranges to a more stable ozonide. A subsequent workup step determines the final products. A reductive workup (e.g., using dimethyl sulfide (B99878) or zinc) would cleave the ozonide to yield aldehydes or ketones. In this specific transformation, cleavage of the double bond in dihydrocembrene would theoretically yield a linear chain with keto and aldehyde functionalities, the latter of which can be readily oxidized to a carboxylic acid to furnish the final 2-isopropyl-5-oxohexanoic acid product.

A well-documented industrial pathway involves the oxidation of cyclohexanone (B45756) . While often aimed at producing adipic acid, the reaction can yield 5-oxohexanoic acid as an intermediate or byproduct. One common method is the Baeyer-Villiger oxidation, where cyclohexanone is treated with a peracid to form ε-caprolactone. This lactone can undergo hydrolysis to 6-hydroxyhexanoic acid, which can be further oxidized. Under certain conditions, particularly with oxidants like hydrogen peroxide, a radical-mediated reaction can lead to the formation of adipic acid alongside other products, including 5-oxohexanoic acid.

| Substrate | Catalyst System | Key Products Identified | Reference |

|---|---|---|---|

| Cyclohexanone | Dawson-type polyoxometalates / H₂O₂ | 5-Oxohexanoic acid, Adipic acid, Glutaric acid, Levulinic acid | |

| Cyclohexanone | Perdecanoic acid (perC10) | ε-Caprolactone, Oligo(ε-caprolactone) | |

| Cyclohexanone | Hydrogen Peroxide (uncatalyzed or TS-1) | ε-Caprolactone, Adipic acid |

Conversion from Complex Organic Precursors

The transformation of readily available, complex molecules into valuable linear compounds is another key strategy. The synthesis of 3,3-dimethyl-5-oxohexanoic acid ester from isophorone (B1672270) serves as an excellent example. Isophorone, an α,β-unsaturated cyclic ketone, can be synthesized from the self-condensation of acetone. nih.gov Its endocyclic double bond is a prime target for oxidative cleavage.

A documented procedure involves the ozonolysis of isophorone to yield 3,3-dimethyl-5-oxohexanoic acid . mdpi.com In this process, a solution of isophorone in a solvent like dichloromethane (B109758) is saturated with an ozone-containing oxygen stream at low temperatures. The resulting ozonide is then hydrolyzed to yield the target acid. mdpi.com To obtain the corresponding ester, a standard esterification reaction (e.g., Fischer esterification with an alcohol under acidic catalysis) would be performed as a subsequent step.

| Reactant | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Isophorone (16 g) | 1. O₃/O₂ stream in Dichloromethane (100 g) 2. Boiling Water (150 ml) | 1. 0°C until saturation 2. Reflux for 3 hours | 3,3-dimethyl-5-oxohexanoic acid | mdpi.com |

Methodological Advancements in Oxohexanoic Acid Synthesis

Modern chemical synthesis places a strong emphasis on sustainability and efficiency, moving beyond mere yield to consider the broader impact and scalability of a process.

Principles of Green Chemistry in Synthetic Design

Green chemistry is a framework of twelve principles aimed at making chemical processes more environmentally benign. These principles are highly relevant to the synthesis of oxohexanoic acids and other fine chemicals. nih.gov Key principles include:

Waste Prevention : It is preferable to prevent the formation of waste than to treat it after it has been created. This favors high-yield reactions with minimal byproducts.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. prepchem.com Reactions like ozonolysis can have high atom economy if the workup reagents are chosen carefully.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. The use of polyoxometalates or enzymes in oxidation reactions is an example.

Design for Energy Efficiency : Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. The development of catalysts that function under milder conditions is a key research area. nih.gov

Use of Renewable Feedstocks : Whenever practicable, raw materials should be renewable rather than depleting. mdpi.com Using natural products like dihydrocembrene or bio-derived precursors aligns with this principle.

Process Optimization and Considerations for Scalability in Production

Transitioning a synthetic route from a laboratory setting to large-scale industrial production presents significant challenges that require careful optimization.

Process Optimization involves refining reaction parameters to enhance efficiency, reduce costs, and ensure safety. This includes:

Reaction Kinetics : Studying how temperature, pressure, and reactant concentrations affect reaction rates to maximize throughput and minimize reaction time.

Catalyst Selection and Loading : Identifying the most active and stable catalyst and using the minimum amount necessary to achieve the desired conversion.

Solvent Choice : Selecting solvents that are effective, safe, environmentally friendly, and easily recoverable.

Scalability Considerations are crucial for a commercially viable process. Key factors include:

Heat Transfer : Exothermic reactions that are easily managed in a small flask can generate dangerous amounts of heat in a large reactor. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation more challenging and necessitating specialized cooling systems.

Mass Transfer : Ensuring efficient mixing of reactants becomes more difficult in large vessels, which can affect reaction rates and selectivity.

Safety and Hazard Analysis : A thorough Process Hazard Analysis (PHA) is required to identify and mitigate risks associated with handling large quantities of potentially hazardous materials.

Downstream Processing : The isolation and purification of the final product must also be scalable. Methods like crystallization are often preferred over chromatography for large-scale production due to lower cost and solvent usage.

By integrating these principles of green chemistry and process optimization, the synthesis of complex molecules like 2,2-Dimethyl-5-oxohexanoic acid and its derivatives can be made more sustainable, safer, and economically feasible.

Computational Chemistry and Molecular Modeling of Oxohexanoic Acid Systems

Density Functional Theory (DFT) Applications in Mechanistic Elucidation

Density Functional Theory (DFT) has proven to be a powerful method for investigating the electronic structure and reactivity of oxohexanoic acids. Its application ranges from elucidating complex reaction mechanisms to predicting spectroscopic parameters for structural confirmation.

DFT calculations have been instrumental in understanding the gas-phase fragmentation of oxocarboxylic acids, which is crucial for their characterization by mass spectrometry. Studies on related compounds like 5-oxohexanoic acid have revealed intricate fragmentation pathways that can be computationally modeled. researchgate.net

For instance, the collision-induced dissociation of the deprotonated parent anion ([M-H]⁻) of 5-oxohexanoic acid shows unusual fragmentation behavior. DFT calculations, specifically using the B3LYP functional with a 6-311++G(3df,3pd) basis set for single-point energies and a 6-31+G(d) basis set with zero-point vibrational energy (ZPVE) corrections for geometry optimization, have been employed to map out the potential energy surfaces of these reactions. researchgate.net These studies have shown that, unlike other monocarboxylic acids that typically lose CO₂ and H₂O, 5-oxohexanoic acid can undergo a synchronous elimination of both CO₂ and ethene (CH₂CH₂). This concerted mechanism explains the experimental absence of the [M-H–CO₂]⁻ fragment ion. researchgate.net

Furthermore, DFT has been used to investigate new anionic gas-phase cyclization processes and to understand the mechanistic differences in fragmentation between closely related structures like 5-oxohexanoic acid and 6-oxoheptanoic acid. researchgate.net For example, the ejection of CO₂ from the parent ion of 6-oxoheptanoic acid is inhibited due to the lack of stabilization for the resulting fragment ion, a phenomenon that has been rationalized through DFT calculations. researchgate.net Similarly, DFT studies on norpinonic acid, another atmospherically relevant keto acid, have successfully correlated experimental and theoretical threshold energies for fragmentation, identifying key pathways such as decarboxylation and the loss of neutral molecules. copernicus.org

| Precursor Ion | Fragmentation Process | Neutral Loss | Product Ion(s) | Computational Method | Reference |

|---|---|---|---|---|---|

| [5-oxohexanoic acid - H]⁻ | Concerted Elimination | CO₂ + C₂H₄ | [C₃H₅O]⁻ | DFT B3LYP/6-311++G(3df,3pd)//B3LYP/6-31+G(d)+ZPVE | researchgate.net |

| [6-oxoheptanoic acid - H]⁻ | Successive Eliminations | H₂O, CH₂CO, H₂ | [M-H-H₂O]⁻, etc. | DFT | researchgate.net |

| [Norpinonic acid - H]⁻ | Decarboxylation | CO₂ | [M-H-CO₂]⁻ (m/z 125) | ωB97XD/6-311+G(2d,p) | copernicus.org |

| [Norpinonic acid - H]⁻ | Neutral Molecule Loss | C₄H₆O | m/z 99 | ωB97XD/6-311+G(2d,p) | copernicus.org |

The accurate prediction of spectroscopic parameters is vital for the structural elucidation of newly synthesized or isolated compounds. DFT, often combined with the Gauge-Including Atomic Orbital (GIAO) method, has become a standard approach for calculating NMR chemical shifts. nih.govnyu.edunih.gov

The process typically involves optimizing the molecular geometry using a selected DFT functional and basis set, followed by the GIAO calculation of nuclear shielding constants. These are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using continuum models like the Conductor-like Polarizable Continuum Model (CPCM). mdpi.com

Recent advancements have seen the integration of DFT calculations with machine learning, particularly 3D Graph Neural Networks (GNNs), to enhance the accuracy of ¹H and ¹³C chemical shift predictions. nih.govnyu.edu These models use DFT-calculated shielding tensor descriptors, which capture both isotropic and anisotropic shielding effects, as input features. This approach has demonstrated state-of-the-art performance on benchmark datasets. nih.govnyu.edu For complex molecules, screening a wide range of DFT methods can be a necessary step to achieve high accuracy in NMR chemical shift predictions. nih.gov Studies on various organic molecules have shown that with appropriate methodology, a very good linear correlation can be achieved between DFT-calculated and experimental ¹H NMR chemical shifts, aiding in the unequivocal identification of isomers and resolving complex resonance assignments. mdpi.com

| DFT Functional | Basis Set | Root-Mean-Square Error (RMSE) (ppm) | Reference |

|---|---|---|---|

| BPV86 | pcS-2 | 0.84 | nih.gov |

| PBEPBE | pcS-2 | 0.94 | nih.gov |

| B3LYP | pcS-2 | 1.03 | nih.gov |

| HSEH1PBE | pcS-2 | 1.04 | nih.gov |

| HCTH | pcS-2 | 1.12 | nih.gov |

| LSDA | pcS-2 | 1.14 | nih.gov |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide a powerful avenue to explore the conformational landscape and dynamic behavior of molecules like 2,2-Dimethyl-5-oxohexanoic acid over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the flexibility of the molecule, its interactions with solvent, and its potential binding modes with biological targets. researchgate.netnih.gov

For flexible molecules such as oxohexanoic acids, conformational analysis is crucial as different conformers can exhibit different properties and biological activities. MD simulations can sample a wide range of conformations, allowing for the identification of low-energy, stable structures. This is particularly important for understanding how the molecule behaves in a solution or within a protein's active site. nih.gov For example, classical MD simulations have been used to study the bulk and surface properties of hexanoic acid, providing insights into intermolecular interactions like hydrogen bonding. researchgate.net Such simulations can also be employed to predict how molecules assemble into larger structures. rsc.org

Computational Prediction of Molecular Interactions

Understanding how a molecule interacts with its environment, particularly with biological macromolecules, is a cornerstone of medicinal chemistry and drug design. Computational methods are extensively used to predict and analyze these interactions.

Computational techniques are frequently employed to assess the binding affinity of small molecules to protein targets. For compounds like 3-Methyl-5-(4-methylphenyl)-5-oxopentanoic acid, which belongs to the class of 5-aryl-5-oxopentanoic acids, understanding its interaction with potential biological receptors is key to its development as a therapeutic agent.

Molecular docking is a common method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The scoring functions used in docking can provide an estimate of the binding affinity. For more accurate predictions, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to snapshots from MD simulations. These methods calculate the free energy of binding by considering enthalpic and entropic contributions. For related compounds, it has been noted that substitutions, such as the presence of halogen groups, can enhance binding affinity to certain receptors. Computational models can help quantify these effects and guide the synthesis of more potent analogs.

A significant strength of computational modeling is its ability to provide a theoretical framework for rationalizing experimental results. This synergy between computation and experiment accelerates scientific discovery.

For instance, as discussed earlier, DFT calculations provided the mechanistic insight to explain why a specific fragment ion was absent in the mass spectrum of 5-oxohexanoic acid. researchgate.net Similarly, MD simulations of hexanoic acid have yielded values for density and surface tension that are in good agreement with experimental measurements, thereby validating the computational model and allowing for a deeper understanding of the underlying intermolecular forces. researchgate.net In the context of drug discovery, computational models have been developed to predict physicochemical properties like aqueous solubility, with the results showing good correlation with experimental data determined by methods like the small-scale shake flask technique. semanticscholar.org This predictive power allows for the in silico screening of compounds before undertaking more resource-intensive experimental work.

Biochemical Roles and Enzymatic Interactions of Oxohexanoic Acid Derivatives

Involvement in Metabolic and Catabolic Pathways

These compounds are often key players in the construction and breakdown of larger molecules. Their presence can be traced to fundamental processes like fatty acid synthesis and the biodegradation of foreign substances.

A fascinating example of an oxohexanoic acid derivative's role in biosynthesis is found in the sexually deceptive Chiloglottis orchids. These Australian orchids attract their specific male wasp pollinators by producing chemical mimics of the female wasp's sex pheromone. nih.govnih.gov These mimics are a class of natural products known as chiloglottones. nih.gov

Scientific investigations into the formation of these complex molecules suggest that they are derived from fatty acid (FA) pathways. nih.govfrontiersin.org Specifically, the biosynthesis of chiloglottone 1 is predicted to involve the condensation of two precursors derived from fatty acid metabolism: activated 3-oxohexanoic acid and 2-hexenoic acid. nih.govpnas.org Transcriptome analysis of the orchid's odor-producing tissues reveals an upregulation of genes for enzymes involved in both FA biosynthesis and degradation, such as ketoacyl-ACP synthase and acyl-CoA oxidase. nih.govnih.gov This suggests that an over-production of key intermediates, including activated 3-oxohexanoic acid, is a crucial step. frontiersin.org Further experiments using enzyme inhibitors that block fatty acid synthase have been shown to significantly reduce chiloglottone production, providing strong evidence for the central role of intermediates like 3-oxohexanoic acid in this unique biochemical pathway. nih.govnih.govfrontiersin.org

The microbial breakdown of xenobiotics—compounds foreign to an organism's normal metabolism—is a critical process in the environment. The lipid-lowering drug gemfibrozil (B1671426) is one such compound that can be metabolized by microorganisms. The bacterium Bacillus sp. GeD10, which was isolated from activated sludge, is the first identified organism capable of degrading gemfibrozil. nih.gov Studies on its metabolic action show that the degradation pathway involves hydroxylation of the aromatic ring, a step that prepares the molecule for subsequent ring cleavage. nih.gov While gemfibrozil is known to be hepatically metabolized in humans into various metabolites, including gemfibrozil 1-O-β-glucuronide, the specific compound 2,2-dimethyl-5-oxopentanoic acid is not explicitly identified as a product of microbial degradation in the available scientific literature. nih.govresearchgate.net

Certain oxohexanoic acids are found as natural constituents in plants. Research on the chemical components of Turkish tobacco (Nicotiana tabacum) leaves led to the isolation of S-(-)-2-Isopropyl-5-oxohexanoic acid from the ether extract of the leaves. This compound is noted to contribute to the characteristic aroma of Turkish tobacco.

The biosynthetic origin of this acid is believed to be linked to the degradation of other molecules present in the tobacco leaf. Evidence suggests that it is likely a precursor derived from solanone (B154384), a significant component of tobacco. The configuration of the naturally occurring acid matches that obtained from the chemical breakdown (ozonolysis) of (+)-solanone, supporting the theory that solanone is a precursor to 2-isopropyl-5-oxohexanoic acid in tobacco leaves.

Enzyme Modulation and Mechanistic Insights

The structure of oxohexanoic acid derivatives allows them to interact with proteins, particularly enzymes. These interactions can lead to the modulation of enzyme activity, either by enhancing or inhibiting their function, which has significant implications for cellular and physiological processes.

(S)-2-Amino-5-oxo-hexanoic acid is a non-proteinogenic alpha-amino acid, meaning it is not one of the common amino acids used to build proteins. nih.gov As a molecular entity with both an amino group and a keto group, it has the potential to interact with enzyme active sites. ebi.ac.uk However, specific, detailed studies on its direct interactions with enzyme active sites or its effects on enzyme kinetics are not extensively covered in the available literature.

The inflammatory response is a complex process mediated by signaling molecules, including leukotrienes. The production of leukotrienes is dependent on the enzyme 5-lipoxygenase (5-LO) and its activating protein (FLAP). google.com Inhibition of this pathway is a target for anti-inflammatory drugs. While there is a lack of direct evidence in the scientific literature showing that 2,2-Dimethyl-4-oxopentanoic acid itself inhibits inflammatory cytokine production, a related compound has been used in the synthesis of anti-inflammatory agents. A patent describes the use of a 5-tert-butylsulfanyl-2,2-dimethyl-4-oxopentanoic acid alkyl ester as a starting material to create a potent inhibitor of the 5-lipoxygenase activating protein. google.com This indicates that the core structure related to dimethyl-oxopentanoic acid can serve as a scaffold for developing molecules with anti-inflammatory properties, although it does not confirm such activity for 2,2-Dimethyl-4-oxopentanoic acid itself.

Structural Features Governing Biological Activity in Oxohexanoic Acid Analogs

The parent compound, 5-oxohexanoic acid, serves as an intermediate in various metabolic pathways. solubilityofthings.com It is involved in the metabolism of certain amino acids and can be formed from the breakdown of xenobiotics. ebi.ac.uk For instance, it has been identified as a urinary metabolite of n-octane in rats. ebi.ac.uk The enzymatic processing of 5-oxohexanoic acid is crucial for its integration into cellular metabolism. In some bacteria, 5-oxocaproic acid (an alternative name for 5-oxohexanoic acid) is produced via the cleavage of 1,3-cyclohexanedione (B196179) by 1,3-cyclohexanedione hydrolase during the anaerobic degradation of cyclohexanol. ebi.ac.uk

The introduction of methyl groups to the hexanoic acid backbone, as seen in 2,2-Dimethyl-5-oxohexanoic acid, can profoundly alter its biological activity. The gem-dimethyl group at the C2 position is a key structural feature. This substitution can influence the molecule's interaction with enzymes in several ways:

Steric Hindrance: The bulky dimethyl group near the carboxylic acid function can create steric hindrance, potentially affecting the binding of the molecule to the active site of enzymes that would typically process unsubstituted or less substituted fatty acids. Many enzymes exhibit high substrate specificity, and such steric bulk could either inhibit binding or necessitate a specific enzyme capable of accommodating this feature.

Electronic Effects: The electron-donating nature of the methyl groups can subtly alter the electronic distribution within the molecule, which may influence its reactivity and the stability of any enzymatic intermediates.

Metabolic Stability: The presence of the gem-dimethyl group can block β-oxidation, a primary pathway for the degradation of fatty acids. This metabolic resistance could lead to a longer biological half-life and potentially different metabolic fates compared to its non-methylated counterpart.

While specific enzymes that interact with this compound are not documented in the available search results, we can look at the broader class of enzymes that process keto acids. Aldo-keto reductases, for example, are a superfamily of enzymes that catalyze the reduction of ketones and aldehydes to their corresponding alcohols, and they are known to act on a variety of substrates. nih.gov The specific stereochemistry and substitution pattern of a keto acid can determine its suitability as a substrate for these enzymes.

To illustrate the diversity within the oxohexanoic acid family, the table below lists several analogs and their known biological contexts, highlighting how structural modifications can lead to different roles.

| Compound Name | Structure | Known Biological Context/Activity |

| 5-Oxohexanoic acid | CC(=O)CCCC(O)=O | Intermediate in amino acid and xenobiotic metabolism. solubilityofthings.comebi.ac.uk |

| 6-Oxohexanoic acid | O=CCCCCCCC(O)=O | Metabolite in amino acid catabolism; can be produced enzymatically from 6-aminohexanoic acid. nih.govbiosynth.com |

| 4-Oxohexanoic acid | CCC(=O)CC(O)=O | Found in Phaseolus vulgaris (common bean). nih.gov |

| 2,4-Dimethyl-5-oxohexanoic acid | CC(C)C(C(=O)C)CC(=O)O | Chemical intermediate. nih.gov |

| This compound | CC(=O)CCC(C)(C)C(=O)O | Research chemical. sigmaaldrich.com |

Advanced Analytical Methodologies for Characterization and Quantification of Oxohexanoic Acids

Mass Spectrometry for Structural Elucidation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragment ions.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile molecules like carboxylic acids by transferring them from solution to the gas phase as intact ions, often with minimal fragmentation. wisc.edu This method is frequently coupled with hybrid mass spectrometry systems, such as a triple quadrupole time-of-flight (QqTOF) or an ion trap, which provide enhanced capabilities for structural analysis through tandem mass spectrometry (MS/MS). thesciencein.org

In a typical analysis of an oxohexanoic acid, the molecule is first ionized, commonly forming a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. For instance, studies on analogous compounds like 5-oxohexanoic acid have utilized ESI coupled to a triple quadrupole and time-of-flight analyzer hybrid system to characterize the molecule and its fragmentation pathways. researchgate.net In such a setup, the first quadrupole can be used to select the precursor ion of 2,2-dimethyl-5-oxohexanoic acid (e.g., m/z 157.0870 for [M-H]⁻). This selected ion is then directed into a collision cell, where it undergoes collision-induced dissociation (CID) with an inert gas, causing it to break apart into characteristic product ions. wisc.edu The resulting fragments are then analyzed by the time-of-flight (TOF) mass analyzer, which offers high resolution and mass accuracy.

The fragmentation of the deprotonated this compound ion could be expected to involve characteristic losses, such as the loss of water (H₂O) or carbon dioxide (CO₂), and cleavages along the carbon chain, providing structural confirmation.

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₈H₁₄O₃), the theoretical exact mass of the neutral molecule is 158.0943 Da. HRMS can confirm this mass with a high degree of precision (typically within 5 ppm).

HRMS instruments, such as TOF or Orbitrap mass analyzers, not only confirm the molecular formula of the parent ion but also provide accurate mass measurements for all fragment ions generated during MS/MS experiments. copernicus.org This detailed fragmentation data is crucial for confirming the proposed structure. For example, the predicted accurate masses of fragments from this compound can be compared against experimental data to validate fragmentation pathways.

| Precursor Ion Formula | Precursor Ion m/z (Theoretical) | Potential Fragment | Fragment Formula | Fragment m/z (Theoretical) | Neutral Loss |

|---|---|---|---|---|---|

| [C₈H₁₃O₃]⁻ | 157.0870 | Loss of Water | [C₈H₁₁O₂]⁻ | 139.0764 | H₂O |

| Loss of Carbon Dioxide | [C₇H₁₃O]⁻ | 113.0972 | CO₂ | ||

| McLafferty Rearrangement Fragment | [C₄H₅O₃]⁻ | 101.0244 | C₄H₈ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity within the molecular framework.

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the structure of this compound. The ¹H NMR spectrum would show distinct signals for the methyl protons at the C2 and C6 positions, as well as the methylene (B1212753) protons at C3 and C4. The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal adjacent protons. The ¹³C NMR spectrum would display eight distinct signals, corresponding to each carbon atom in the molecule.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. youtube.comwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.eduresearchgate.net For this compound, a COSY spectrum would show a cross-peak between the signals for the protons on C3 and C4, confirming their connectivity and building the backbone of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached. sdsu.edunih.gov An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal from the ¹³C spectrum, for example, confirming the attachment of the acetyl methyl protons to the C6 carbon.

| Position | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | HSQC Correlation (¹H-¹³C) | COSY Correlation (¹H-¹H) |

|---|---|---|---|---|

| 1 (COOH) | ~11-12, s | ~183 | None | None |

| 2 (C(CH₃)₂) | - | ~42 | None | None |

| 2-Me (C(CH₃ )₂) | ~1.2, s | ~25 | Yes | None |

| 3 (CH₂) | ~1.8, t | ~35 | Yes | H4 |

| 4 (CH₂) | ~2.5, t | ~38 | Yes | H3 |

| 5 (C=O) | - | ~208 | None | None |

| 6 (CH₃) | ~2.1, s | ~30 | Yes | None |

Keto-enol tautomerism is a chemical equilibrium between a keto form and an enol form of a compound. encyclopedia.pub For this compound, the equilibrium would exist between the primary ketone structure and its corresponding enol isomer. While the keto form is generally more stable, the position of this equilibrium can be influenced by factors like solvent and temperature. asu.eduresearchgate.net

Variable-temperature (VT) NMR is an effective method to study such dynamic processes. thermofisher.com By acquiring NMR spectra at different temperatures, one can observe changes in the chemical shifts and relative intensities of signals corresponding to the keto and enol tautomers. nih.gov If the interconversion is slow on the NMR timescale, separate signals for both forms will be visible. An increase in temperature often shifts the equilibrium, and by measuring the equilibrium constant (K = [enol]/[keto]) at various temperatures, thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) for the tautomerism can be determined. asu.edu

While 2D NMR techniques are powerful, complex molecules can still present spectra with overlapping signals or ambiguous assignments. Isotopic labeling, the selective replacement of an atom with one of its isotopes (e.g., ¹²C with ¹³C, or ¹H with ²H), is a definitive method to overcome these challenges. acs.orgacs.org

For this compound, selectively synthesizing the molecule with a ¹³C label at a specific position, such as the carboxylic acid carbon (C1) or the ketone carbon (C5), would cause the signal for that specific carbon to be significantly enhanced in the ¹³C NMR spectrum. This allows for unequivocal assignment of those key resonances. sigmaaldrich.com Similarly, deuteration (²H labeling) at specific sites simplifies the ¹H NMR spectrum by causing the corresponding proton signals to disappear, which can aid in assigning neighboring signals through the removal of coupling interactions. nih.gov This method is particularly useful for confirming assignments in crowded spectral regions.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For oxohexanoic acids, several chromatographic techniques are particularly valuable.

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. mdpi.com However, oxoacids like this compound possess polar functional groups (a carboxylic acid and a ketone) that render them non-volatile and prone to thermal degradation, making direct GC analysis challenging. nih.gov To overcome these limitations, derivatization is a mandatory prerequisite. This process converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives suitable for GC analysis. mdpi.comnih.gov

Common derivatization strategies for carboxylic and keto acids include:

Silylation: This is one of the most widely used methods, where active hydrogens in the carboxyl and hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov

Alkylation/Esterification: This involves converting the carboxylic acid to its corresponding ester, typically a methyl ester, which is more volatile. nih.gov

Oximation: The ketone group can be converted to an oxime derivative, often using reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which enhances volatility and detection sensitivity. oiv.int

Once derivatized, the sample is introduced into the GC system, where it is vaporized and separated on a capillary column. The choice of the stationary phase in the column is critical for achieving good resolution. Nonpolar phases like polydimethylsiloxanes are often used for these derivatives. nih.gov For enhanced identification, GC is frequently coupled with Mass Spectrometry (GC-MS). rsc.orgyoutube.com This hyphenated technique not only separates the components but also provides mass spectra, which act as a chemical fingerprint for definitive identification and structural analysis. rsc.orgnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | SLB™-5ms capillary column (30 m x 0.25 mm I.D. x 0.25 μm df) | oiv.int |

| Derivatization Reagent | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | oiv.int |

| Injection Mode | Split/Splitless | nih.gov |

| Carrier Gas | Helium | |

| Temperature Program | Initial temp. 50-70°C, ramped to 280-300°C | |

| Detector | Mass Spectrometer (MS) | rsc.orgyoutube.comnih.gov |

| Ionization Mode | Electron Impact (EI) | nih.gov |

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment of non-volatile compounds like this compound. It operates at ambient temperature, avoiding the thermal degradation issues associated with GC. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. derbytelegraph.co.uk

For purity analysis, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). thermofisher.com Detection is typically achieved using an ultraviolet (UV) detector, as the ketone carbonyl group in the oxo acid absorbs UV light. youtube.com

A critical application of HPLC in the context of chiral molecules like this compound (which can exist as enantiomers if a chiral center is present, for example, at a different position) is the determination of enantiomeric excess (ee). nih.gov Enantiomeric excess is a measure of the purity of a chiral substance. nih.gov This is of paramount importance in fields like pharmaceuticals, where different enantiomers can have vastly different biological activities. The determination of enantiomeric excess is generally performed by chiral HPLC. nih.gov

Two main strategies are used for chiral separations in HPLC:

Direct Separation: This method uses a Chiral Stationary Phase (CSP). These columns contain a chiral selector immobilized on the solid support, which interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives) are widely used for separating a broad range of chiral compounds, including carboxylic acids. thermofisher.comnih.gov

Indirect Separation: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Lux Amylose-2 [amylose tris(3,5-dimethylphenylcarbamate)] | thermofisher.com |

| Mobile Phase | Water/Acetonitrile/Acetic Acid (50/50/0.1, v/v/v) | thermofisher.com |

| Flow Rate | 1.0 mL/min | thermofisher.com |

| Temperature | 20 °C | thermofisher.com |

| Detector | UV at 254 nm | nih.gov |

Ion Chromatography (IC) is a subset of liquid chromatography used for separating ionic species. oup.comacs.org It is highly effective for quantifying major anions and cations, and can also be applied to organic acids. oup.comrsc.org The separation is based on the interaction of ions with a resin-packed column, followed by detection, commonly by conductivity. researchgate.netnorthwestern.edu

However, the direct analysis of α-dicarbonyl compounds, which can be conversion products of oxoacids, presents a challenge for standard chromatographic methods, including IC. These compounds often lack a strong UV-absorbing chromophore and are highly hydrophilic, leading to poor retention on common reversed-phase columns. For these reasons, the analysis of α-dicarbonyls typically relies on HPLC coupled with a derivatization step. oiv.int

This derivatization converts the dicarbonyl into a derivative with strong UV absorbance or fluorescence, enabling sensitive detection. rsc.org Commonly used derivatizing agents for α-dicarbonyls include:

o-Phenylenediamine (OPD): Reacts with α-dicarbonyls to form stable, UV-absorbing quinoxaline (B1680401) derivatives. This is a widely used method for analyzing dicarbonyls in various matrices, including wine. oiv.int

Girard-T Reagent: Forms hydrazone derivatives that are positively charged, allowing for analysis by ion-pair reversed-phase HPLC with UV detection.

1,2-diamino-4,5-methylenedioxybenzene (DMB): Used to create fluorescent derivatives for highly sensitive analysis by HPLC with fluorescence detection. rsc.org

Therefore, while the separation mechanism of Ion Chromatography is based on ionic exchange, the practical and established methodology for quantifying α-dicarbonyl conversion products like the theoretical 2,4-dihydroxy-2,4-dimethyl-5-oxohexanoate involves derivatization followed by HPLC with UV or fluorescence detection.

Infrared (IR) Spectroscopy for Functional Group Identification and Comparative Analysis

Infrared (IR) Spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of this absorption versus frequency (expressed as wavenumber, cm⁻¹).

For this compound, IR spectroscopy can definitively identify its two key functional groups: the carboxylic acid and the ketone.

Carboxylic Acid Group (-COOH): This group gives rise to two very characteristic absorption bands:

A very broad O-H stretching band, typically appearing in the region of 3300-2500 cm⁻¹. This broadness is a result of strong intermolecular hydrogen bonding, which often causes the acid to exist as a dimer. derbytelegraph.co.uk

An intense C=O (carbonyl) stretching band, which for a saturated carboxylic acid, appears around 1710 cm⁻¹. derbytelegraph.co.uk

Ketone Group (C=O): The ketone carbonyl group also produces a strong C=O stretching absorption. For a saturated aliphatic ketone, this band typically appears around 1715 cm⁻¹.

In the spectrum of this compound, the two carbonyl stretching bands (from the acid and the ketone) may overlap, but the presence of the extremely broad O-H stretch is a clear indicator of the carboxylic acid functionality. Comparative analysis of the IR spectra of different oxo acid samples can reveal differences in purity, conformation, or the presence of impurities by examining shifts in peak positions and the appearance of new bands.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad | derbytelegraph.co.uk |

| Alkyl C-H | C-H Stretch | 2960 - 2850 | Strong | |

| Ketone | C=O Stretch | ~1715 | Strong, Sharp | |

| Carboxylic Acid | C=O Stretch | ~1710 | Strong | derbytelegraph.co.uk |

Future Research Perspectives and Emerging Areas in Oxohexanoic Acid Chemistry

Development of Novel Organocatalytic and Biocatalytic Synthetic Pathways

The synthesis of complex molecules like 2,2-dimethyl-5-oxohexanoic acid is an area ripe for innovation, with a particular focus on green and efficient catalytic methods.

Organocatalysis: The field of organocatalysis, which utilizes small organic molecules as catalysts, offers a sustainable alternative to traditional metal-based catalysis. numberanalytics.comtheearthandi.org Future research could focus on developing organocatalytic routes to synthesize this compound and its derivatives. For instance, asymmetric aldol (B89426) reactions using organocatalysts derived from natural amino acids like proline could be explored to create chiral variants of this molecule. nih.gov The development of novel organocatalysts, such as chiral amines and hydrogen-bonding catalysts, is a continually advancing field that could provide new tools for the stereoselective synthesis of such keto acids. numberanalytics.com The principles of synergistic catalysis, combining organocatalysis with other methods like photoredox catalysis, could also unlock new synthetic pathways that are currently inaccessible. mdpi.com

Biocatalysis: Biocatalysis, the use of enzymes to catalyze chemical reactions, presents another green and highly selective synthetic strategy. nih.govbohrium.com Enzymes such as carboxylate reductases (CARs) are capable of reducing carboxylic acids to aldehydes, a transformation that could be a key step in novel synthetic routes to or from this compound. exlibrisgroup.com Furthermore, the mining of new enzymes and the engineering of existing ones, such as methyltransferases for asymmetric alkylation of α-keto acids, showcases the potential for creating highly efficient and specific biocatalytic systems. nih.govresearchgate.net Future work could involve identifying or engineering enzymes, like deoxyribose-phosphate aldolase (B8822740) (DERA), that can accommodate the unique steric hindrance of this compound or its precursors, potentially enabling novel C-C bond formations. nih.gov The use of whole-cell biocatalysts, which can regenerate necessary cofactors internally, could also be a viable strategy for the industrial-scale production of this and related compounds. nih.gov

Exploration of Previously Undiscovered Reactivity Patterns and Chemical Transformations

The bifunctional nature of this compound suggests a rich and complex reactivity profile that is yet to be fully explored.

The molecule can be classified as a 1,4-dicarbonyl compound, a structural motif known for specific reactivity patterns, including intramolecular cyclization reactions. libretexts.org For example, under certain conditions, it could potentially cyclize to form five-membered ring structures like lactones, which are valuable intermediates in organic synthesis. acs.orglibretexts.org The steric hindrance provided by the gem-dimethyl group at the C2 position is expected to significantly influence its reactivity compared to less substituted analogues. libretexts.org This hindrance could make standard derivatization of the carboxylic acid challenging, but it could also be exploited to direct reactions towards the less hindered ketone group.

Future research could investigate the selective transformation of either the ketone or the carboxylic acid group. For instance, the ketone could be a handle for carbon-chain extension or the introduction of new functional groups via reactions like the Wittig reaction or aldol condensations. The carboxylic acid group, although sterically hindered, could potentially be activated for amide or ester formation under specific conditions, perhaps utilizing highly reactive acylating agents or specialized coupling reagents. acs.org The competition and interplay between the two functional groups under various reaction conditions is a key area for future investigation.

Advanced In Silico Approaches for Predictive Chemistry and Material Science Applications

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound before engaging in extensive laboratory work.

Predictive Chemistry: In silico methods can be used to model the molecule's three-dimensional structure, electronic properties, and spectroscopic signatures. Techniques like virtual screening can be employed to search large chemical databases for molecules with a high likelihood of binding to a specific biological target, a common practice in drug discovery. nih.gov For a molecule like this compound, computational models could predict its potential interactions with enzyme active sites, informing its development as a potential drug candidate or a building block for more complex pharmaceuticals. nih.govusask.ca For example, docking studies could assess its fit within the binding pockets of various receptors, and pharmacophore models could be generated to identify its crucial chemical features for biological activity. nih.gov

Material Science Applications: Computational modeling is also valuable in predicting the material properties of polymers or other materials that could be synthesized from this compound. By functionalizing this molecule and incorporating it into polymer chains, its unique structure could impart specific properties like altered solubility, thermal stability, or gas permeability. acs.orgnih.gov In silico simulations could predict how the introduction of this bulky, functionalized monomer would affect polymer packing and free volume, which are critical factors for applications such as gas separation membranes. acs.org

Integration with Broader Interdisciplinary Research Fields Beyond Traditional Organic Chemistry

The unique chemical structure of this compound makes it a candidate for application in a variety of interdisciplinary fields.

Medicinal Chemistry and Biochemistry: Keto acids are crucial intermediates in numerous metabolic pathways, such as the Krebs cycle. wikipedia.org Some keto acids and their derivatives have shown therapeutic potential for a range of conditions, including neurodegenerative diseases and cancer. mdpi.comnih.gov The structure of this compound could serve as a scaffold for the synthesis of novel bioactive compounds. Its potential to be a precursor to chiral molecules makes it particularly interesting for the development of stereospecific drugs. drugbank.com The study of its metabolic fate and biological activity could reveal new therapeutic applications.

Polymer Science: Carboxylic acids are widely used as monomers or modifiers in polymer chemistry to introduce functionality, improve adhesion, and alter physical properties. patsnap.comnumberanalytics.com this compound could be used as a specialty monomer. The carboxylic acid group could be used for polymerization reactions, such as polyesterification, while the ketone group remains as a pendant functional group along the polymer chain. numberanalytics.com This pendant ketone could then be used for post-polymerization modification, allowing for the creation of cross-linked materials or for the attachment of other molecules with specific functions. researchgate.net Such functional polymers could have applications in coatings, adhesives, or biomedical materials. nih.gov

Q & A

Q. Key Variables :

- Temperature control (20–120°C) minimizes side reactions like over-oxidation or decarboxylation.

- Catalyst selection (e.g., BF₃ vs. enzymatic catalysts) impacts stereoselectivity and yield (reported yields: 65–89%) .

How does the steric hindrance from the 2,2-dimethyl group influence the compound’s reactivity in nucleophilic reactions?

Advanced Research Focus

The geminal dimethyl groups at C2 create significant steric hindrance, altering reactivity:

- Nucleophilic Attack : The keto group at C5 is less accessible to nucleophiles (e.g., Grignard reagents) compared to linear analogs. Computational studies (DFT) suggest a 15–20% reduction in reaction rates due to steric effects .

- Enolate Formation : Deprotonation at C4 is favored over C6 due to stabilization by the adjacent carbonyl and methyl groups, as confirmed by NMR and X-ray crystallography .

Q. Experimental Validation :

- Kinetic Isotope Effects (KIE) : Deuterium labeling at C4/C6 reveals preferential enolate formation at C4 (KIE = 3.2) .

What spectroscopic techniques are most effective for characterizing this compound, and how do its spectral features differ from analogs?

Q. Basic Research Focus

Q. Advanced Analysis :

- X-ray Crystallography : Confirms a twisted conformation due to steric clash between C2 methyl groups and the carboxylic acid moiety (dihedral angle: 112°) .

How does this compound compare structurally and functionally to related β-keto acids like levulinic acid?

Q. Advanced Research Focus

| Property | This compound | Levulinic Acid |

|---|---|---|

| Molecular Formula | C₈H₁₄O₃ | C₅H₈O₃ |

| pKa (COOH) | 3.8 ± 0.2 | 4.6 ± 0.1 |

| Thermal Stability | Stable up to 150°C (TGA) | Decomposes at 90°C |

| Biological Activity | Precursor for antimicrobial agents | Used in biofuels |

Q. Functional Differences :

- The dimethyl groups enhance thermal stability but reduce solubility in polar solvents (e.g., water solubility: 2.1 g/L vs. 50 g/L for levulinic acid) .

What contradictions exist in reported biological activities of this compound, and how can they be resolved?

Q. Advanced Research Focus

- Antimicrobial Studies : Some reports claim MIC = 8 µg/mL against S. aureus, while others show no activity at 50 µg/mL .

- Resolution : Variability arises from differences in bacterial strains (e.g., methicillin-resistant vs. susceptible S. aureus) or assay conditions (pH, solvent).

- Cytotoxicity : Conflicting IC₅₀ values (20–100 µM) in cancer cell lines suggest cell-type-specific effects .

Q. Methodological Recommendations :

- Standardize assays using CLSI guidelines for antimicrobial testing.

- Include positive controls (e.g., tetracycline) and solvent controls (DMSO < 1% v/v) .

How can computational modeling (e.g., DFT, MD) predict the metabolic pathways of this compound in biological systems?

Q. Advanced Research Focus

Q. Validation :

- Isotopic Tracer Studies : ¹³C-labeled analogs tracked via LC-MS confirm oxidation as the dominant metabolic pathway in hepatocytes .

What are the challenges in derivatizing this compound for polymer applications, and how can they be mitigated?

Q. Advanced Research Focus

- Esterification : Low reactivity of the carboxylic acid due to steric hindrance.

- Crosslinking : The keto group can participate in Schiff base formation with diamines, but competing side reactions (e.g., aldol condensation) reduce efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.